Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (CAS: 194282-66-1) is a pyranopyran derivative featuring a 4-chlorophenyl substituent, hydroxymethyl, and ethyl ester groups. It serves as a synthetic intermediate in medicinal chemistry, with structural similarities to kojic acid-derived inhibitors targeting tyrosinase, a key enzyme in melanin biosynthesis . Its molecular formula is C₁₇H₁₄ClNO₆, with a molar mass of 363.75 g/mol .
Properties
IUPAC Name |
ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO6/c1-2-24-18(23)14-13(9-3-5-10(19)6-4-9)16-15(26-17(14)20)12(22)7-11(8-21)25-16/h3-7,13,21H,2,8,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMAVCPAPLFDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)OC(=CC2=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The ultrasound-mediated one-pot synthesis represents the most efficient route for producing this compound. The methodology involves a four-component reaction between:
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Active methylene compounds (e.g., malononitrile or ethyl cyanoacetate),
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Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one),
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4-Chlorobenzaldehyde ,
The reaction proceeds via a Knoevenagel-Michael-cyclization cascade :
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Knoevenagel condensation : The active methylene component reacts with 4-chlorobenzaldehyde to form an α,β-unsaturated intermediate.
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Michael addition : Kojic acid attacks the electrophilic β-position of the intermediate.
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Cyclization : Intramolecular hemiacetal formation generates the pyrano[3,2-b]pyran core.
Optimization and Conditions
Key parameters for maximizing yield (97%) and minimizing reaction time (8–15 min):
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent system | Ethanol:H₂O (1:1 v/v) | Enhances solubility of polar intermediates |
| Ultrasound frequency | 40 kHz | Accelerates mass transfer and reaction kinetics |
| Temperature | Ambient (25°C) | Prevents thermal degradation |
| Catalyst loading | 20 mol% L-proline | Facilitates enantioselective pathways |
The aqueous ethanol solvent system aligns with green chemistry principles, achieving an E-factor of 2.1 and atom economy of 87.4%.
Electrosynthetic Methodology
Electrochemical Assembly
An alternative approach employs constant-current electrolysis in an undivided cell, utilizing:
Reaction Setup and Mechanism
The electrosynthesis occurs via:
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Cathodic deprotonation : Ethanol generates ethoxide ions, deprotonating ethyl cyanoacetate.
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Knoevenagel adduct formation : Reaction with isatin derivatives.
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Anodic oxidation : Cyclization to form the pyran ring system.
Electrode Configuration :
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Anode : Magnesium (sacrificial electrode)
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Cathode : Iron
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Current density : 20 mA/cm²
Performance Metrics
Comparative data for electrosynthesis vs. ultrasound methods:
| Metric | Electrosynthesis | Ultrasound |
|---|---|---|
| Yield | 76–92% | 85–97% |
| Reaction time | 50–65 min | 8–15 min |
| Particle size | 40–60 nm | Not reported |
| Temperature | 40°C | Ambient |
The nano-sized particles (40–60 nm) produced via electrosynthesis demonstrate enhanced solubility for formulation studies.
Traditional Stepwise Synthesis
While less efficient than modern methods, classical approaches remain valuable for mechanistic studies. A representative pathway involves:
Sequential Steps
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Knoevenagel condensation : 4-Chlorobenzaldehyde and ethyl cyanoacetate form α,β-unsaturated nitrile.
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Michael addition : Kojic acid introduces the hydroxymethyl group.
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Cyclization : Acid-catalyzed ring closure (e.g., H₂SO₄ in refluxing ethanol).
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Amination : NH₃/MeOH treatment introduces the 2-amino group.
Limitations
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Low overall yield (32–45%) due to intermediate purification requirements.
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Extended reaction time (6–8 hours per step).
Comparative Analysis of Methodologies
Efficiency and Scalability
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Ultrasound method excels in rapid, high-yield synthesis suitable for gram-scale production.
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Electrosynthesis offers unique advantages in nanoparticle generation but requires specialized equipment.
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Traditional methods are primarily of historical interest due to poor atom economy.
Green Chemistry Evaluation
Characterization and Quality Control
All synthetic routes require rigorous analytical validation:
Chemical Reactions Analysis
Types of Reactions
WAY-324924 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group at the 8-position can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H16ClNO6
- Molecular Weight : 377.78 g/mol
- CAS Number : 194282-66-1
The compound features a pyranopyranone structure that is known for its diverse biological activities. The presence of the chloro group and amino functionality enhances its potential as a pharmacological agent.
Medicinal Chemistry Applications
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Antitumor Activity :
- Recent studies have indicated that derivatives of pyran compounds, including ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate, exhibit promising antitumor properties. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
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Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural components allow it to interact with bacterial cell membranes, leading to cell lysis and death. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria .
- DNA Binding Studies :
Biological Research Applications
- Pharmacological Profiling :
- Model Systems in Disease Research :
Synthetic Methodologies
- Synthesis of Novel Derivatives :
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Green Chemistry Approaches :
- Recent advancements in synthetic methodologies emphasize environmentally friendly practices. The synthesis of ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate can be conducted using green solvents and catalysts, aligning with sustainable chemistry principles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of WAY-324924 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Key Structural Features
The compound’s core pyrano[3,2-b]pyran scaffold is shared with analogs, but substituent variations dictate biological and physicochemical properties:
Comparative Data Table
*Estimated based on similar analogs .
Crystallographic Insights
- The pyrano[3,2-b]pyran core adopts a nearly planar conformation with a dihedral angle of ~77° between the 4-chlorophenyl ring and the fused system .
- Intramolecular N–H···O hydrogen bonds stabilize the structure, while intermolecular Cl···O interactions (3.12 Å) contribute to crystal packing .
Biological Activity
Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, commonly referred to as compound 1, is a pyran-based derivative with significant potential in medicinal chemistry. This article aims to provide an in-depth analysis of its biological activities, including anti-cancer properties, antioxidant effects, and mechanisms of action based on recent research findings.
Structure and Composition
- Chemical Formula : C18H16ClNO6
- Molecular Weight : 377.78 g/mol
- CAS Number : 194282-66-1
The compound features a complex structure characterized by a pyrano[3,2-b]pyran core with various substituents that influence its biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compound 1. In one notable study, derivatives of similar pyrano compounds exhibited significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro studies assessed the cytotoxicity of compound 1 against human cancer cell lines such as MCF-7 (breast cancer) and SW-480 (colon cancer). The results indicated that:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MCF-7 | 34.2 |
| Compound 1 | SW-480 | 35.9 |
These values suggest that compound 1 demonstrates potent anti-proliferative activity, comparable to other known anti-cancer agents .
The mechanism through which compound 1 exerts its anti-cancer effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells. The presence of the chlorophenyl group is believed to enhance this inhibitory activity by stabilizing the interaction with the kinase .
Antioxidant Activity
In addition to its anti-cancer properties, compound 1 has been evaluated for its antioxidant capabilities. The DPPH radical scavenging assay demonstrated that it effectively neutralizes free radicals, suggesting potential benefits in preventing oxidative stress-related diseases.
Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound 1 | 85% |
This high percentage indicates that compound 1 can act as a significant antioxidant agent, which may contribute to its overall therapeutic profile .
Synthesis and Derivatives
The synthesis of compound 1 involves several steps starting from readily available precursors through condensation reactions. Variations in substituents on the phenyl ring have led to the development of multiple derivatives, each exhibiting unique biological activities.
Synthetic Route Overview
- Starting Materials : Pyranones and substituted amines.
- Reagents : Base catalysts such as triethylamine.
- Yield : The synthesis typically yields compounds with purities greater than 90%.
Derivative Analysis
Research has shown that slight modifications in the structure can lead to enhanced biological activities. For instance, derivatives with electron-withdrawing groups have demonstrated improved potency against specific cancer cell lines .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what experimental parameters are critical for reproducibility?
- Methodological Answer: The compound is typically synthesized via one-pot multicomponent reactions. For example, a mixture of kojic acid derivatives, substituted aldehydes (e.g., 4-chlorobenzaldehyde), and active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) is refluxed in 1,4-dioxane or ethanol with a catalytic base like triethylamine. Critical parameters include:
- Reaction Temperature: Reflux (~90–100°C) ensures proper cyclization.
- Solvent Choice: Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency .
- Molar Ratios: Stoichiometric excess of the aldehyde (1.2–1.5 eq) improves yield .
Post-synthesis, the product is purified via recrystallization using ethanol/water mixtures.
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral signatures should researchers prioritize?
- Methodological Answer: Use a combination of FT-IR , 1H NMR , 13C NMR , and HRMS :
- FT-IR: Confirm hydroxymethyl (–CH2OH) via O–H stretch at ~3330–3360 cm⁻¹ and carbonyl (C=O) at ~1650 cm⁻¹ .
- 1H NMR: Key signals include:
- Hydroxymethyl protons at δ 4.70–4.75 ppm (singlet).
- Aromatic protons from the 4-chlorophenyl group at δ 7.20–7.50 ppm (multiplet) .
- 13C NMR: The pyranone carbonyl appears at ~170–175 ppm, and the ester carbonyl at ~165–168 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities in the final product?
- Methodological Answer: Systematic optimization involves:
- Catalyst Screening: Test bases like DBU or K2CO3 to improve cyclization efficiency.
- Solvent Effects: Replace dioxane with DMF to enhance solubility of intermediates .
- Temperature Gradients: Gradual heating (e.g., 60°C → 100°C) minimizes side reactions.
- Chromatographic Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate pure product .
Contradictory data (e.g., unexpected byproducts) may arise from residual moisture; ensure anhydrous conditions via molecular sieves .
Q. How should researchers resolve discrepancies in spectral data, such as unexpected peaks in NMR?
- Methodological Answer: Contradictions often stem from tautomerism or residual solvents. Mitigation strategies include:
- 2D NMR (COSY, HSQC): Assign ambiguous protons/carbons (e.g., distinguish pyranone vs. ester carbonyl environments) .
- X-ray Crystallography: Resolve tautomeric forms or stereochemical ambiguities (e.g., diastereomeric mixtures) .
- Deuterium Exchange: Identify exchangeable protons (e.g., –NH2 or –OH) using D2O .
Q. What strategies are recommended for designing bioactivity studies, particularly antimicrobial or enzyme-targeted assays?
- Methodological Answer: For antimicrobial screening:
- Agar Dilution Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL concentrations .
- Time-Kill Studies: Monitor bactericidal kinetics over 24 hours.
For enzyme inhibition (e.g., kinase targets): - Molecular Dynamics (MD) Simulations: Use software like GROMACS to predict binding affinities to target proteins (e.g., cytochrome P450) .
- Docking Studies: Validate interactions with active-site residues (e.g., hydrogen bonding with hydroxymethyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
